![molecular formula C14H31NO3Si B13488642 tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate CAS No. 149967-10-2](/img/structure/B13488642.png)
tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate: is a compound that features a tert-butyl group, an amino group, and a tert-butyldimethylsilyl ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate typically involves the protection of functional groups and the formation of ester bonds.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the ester bond or the amino group.
Substitution: The tert-butyldimethylsilyl ether can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the protection of functional groups .
Biology: In biological research, it can be used to study enzyme mechanisms and protein interactions due to its unique structural features .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group can protect reactive sites, allowing for selective reactions at other functional groups. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilyloxyethanol
- tert-Butyl (chloro)diphenylsilane
Uniqueness: tert-Butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate is unique due to the combination of its tert-butyl, amino, and tert-butyldimethylsilyl groups. This combination provides distinct reactivity patterns and protection strategies that are not commonly found in other compounds .
Eigenschaften
CAS-Nummer |
149967-10-2 |
|---|---|
Molekularformel |
C14H31NO3Si |
Molekulargewicht |
289.49 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoate |
InChI |
InChI=1S/C14H31NO3Si/c1-13(2,3)18-12(16)11(15)9-10-17-19(7,8)14(4,5)6/h11H,9-10,15H2,1-8H3/t11-/m1/s1 |
InChI-Schlüssel |
WEPRSEQVEZRJJI-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H](CCO[Si](C)(C)C(C)(C)C)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCO[Si](C)(C)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


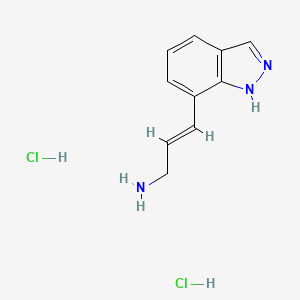
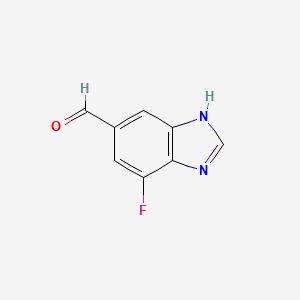
![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
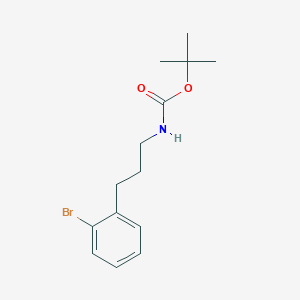
![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)
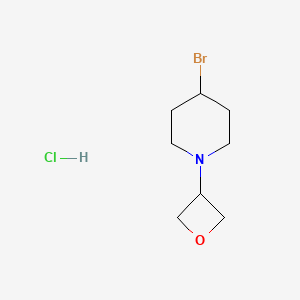
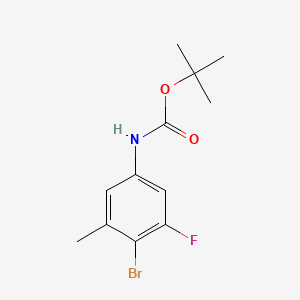
![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)
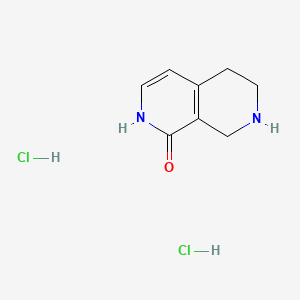
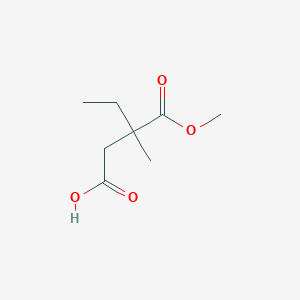
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)

